In-Depth Technical Guide to 3,5-Dimethoxy-4-Hydroxycinnamic Acid (Sinapinic Acid)
In-Depth Technical Guide to 3,5-Dimethoxy-4-Hydroxycinnamic Acid (Sinapinic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxy-4-hydroxycinnamic acid, commonly known as sinapinic acid, is a naturally occurring phenolic compound and a derivative of cinnamic acid.[1] It is widely distributed in the plant kingdom, found in various fruits, vegetables, cereals, oilseed crops, and spices.[2][3] As a bioactive phytochemical, sinapinic acid has garnered significant interest within the scientific community for its diverse pharmacological properties.[2] This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of sinapinic acid, with a focus on its potential therapeutic applications. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.
Chemical and Physical Properties
Sinapinic acid is a yellow to tan crystalline powder. Its chemical structure consists of a phenyl ring with two methoxy (B1213986) groups and one hydroxyl group, attached to a propenoic acid moiety.
Quantitative Data
The key chemical and physical properties of sinapinic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid | |
| Synonyms | Sinapic acid, 4-Hydroxy-3,5-dimethoxycinnamic acid | [4] |
| Molecular Formula | C₁₁H₁₂O₅ | [5] |
| Molecular Weight | 224.21 g/mol | [5] |
| Melting Point | 192 - 205 °C | [6] |
| Boiling Point | 490.00 °C at 760.00 mm Hg | |
| Solubility | Soluble in alcohol, polar organic solvents, and hot ethanol. Slightly soluble in water and ether.[7][8] Insoluble in H₂O, but soluble in DMSO (≥42.2 mg/mL) and EtOH (≥8.92 mg/mL).[9] | |
| logP (o/w) | 0.997 (estimated) | |
| pKa | The selection of extraction pH depends on the chemical structure of the phenolic compounds and their pKa.[10] | |
| Appearance | Yellow to tan crystalline powder |
Biological Activities and Mechanisms of Action
Sinapinic acid exhibits a wide range of biological activities, making it a promising candidate for the development of novel therapeutic agents. These activities are primarily attributed to its antioxidant properties, stemming from its ability to donate a hydrogen atom and scavenge free radicals.[2][11]
Antioxidant Activity
Sinapinic acid is a potent antioxidant.[2] It demonstrates significant free radical scavenging activity against various radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[2][12] Studies have shown that sinapinic acid can inhibit lipid peroxidation and reduce oxidative stress, thereby protecting cells from oxidative damage.[2][12]
Anti-inflammatory Effects
Sinapinic acid possesses significant anti-inflammatory properties.[1][13] It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[13][14] The anti-inflammatory effects of sinapinic acid are mediated, at least in part, through the inhibition of the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[13][15] Furthermore, sinapinic acid has been found to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[1]
Anticancer Properties
Sinapinic acid has demonstrated anticancer activity in various cancer cell lines.[16][17] It can induce apoptosis (programmed cell death) and inhibit cell proliferation and invasion.[16][18] The anticancer mechanisms of sinapinic acid involve the modulation of multiple signaling pathways, including the upregulation of pro-apoptotic proteins like BAX and caspases, and the downregulation of anti-apoptotic proteins and matrix metalloproteinases (MMPs).[16][18]
Antimicrobial Activity
Sinapinic acid exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria.[2][19] It has been shown to be effective against multidrug-resistant microorganisms.[19] The minimum inhibitory concentrations (MIC) of sinapinic acid against several bacterial strains have been reported.[20]
Other Biological Activities
In addition to the activities mentioned above, sinapinic acid has been reported to possess neuroprotective, antidiabetic, and anxiolytic effects.[2]
Metabolism and Bioavailability
Upon oral administration, sinapinic acid is absorbed in the small intestine.[2] The maximum plasma concentration of sinapinic acid has been observed to be around 40 nM, with a bioavailability of approximately 3% of the total phenolics from a cereal meal.[2] It is metabolized in the body, and its metabolites are excreted in the urine.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of sinapinic acid.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve sinapinic acid in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sinapinic acid dilution to different wells.
-
Add 100 µL of methanol to a well to serve as a control.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of sinapinic acid for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis for Signaling Pathway Proteins (e.g., NF-κB)
This technique is used to detect and quantify specific proteins in a sample.
Methodology:
-
Cell Treatment and Lysis: Treat cells with sinapinic acid and/or an inflammatory stimulus (e.g., LPS). After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., p-p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Safety and Toxicity
Sinapinic acid is generally considered to be non-toxic, especially at concentrations found in the diet. However, as with any compound intended for therapeutic use, comprehensive toxicological studies are necessary to establish a full safety profile. The available safety data suggests that it is a skin and eye irritant.
Conclusion
3,5-dimethoxy-4-hydroxycinnamic acid is a versatile phytochemical with a wide array of promising biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. Its mechanisms of action involve the modulation of key signaling pathways, making it a valuable lead compound for the development of new drugs for various diseases. This technical guide provides a solid foundation of its properties and the methodologies to study them, encouraging further investigation into the therapeutic potential of sinapinic acid.
References
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- 2. merckmillipore.com [merckmillipore.com]
- 3. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
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- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. acmeresearchlabs.in [acmeresearchlabs.in]
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- 15. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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